molecular formula C31H44N2OP2 B1639701 (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide

(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide

Cat. No.: B1639701
M. Wt: 522.6 g/mol
InChI Key: BREAVWOTKQHAAN-QCDSWUKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with dicyclohexylphosphino and diphenylphosphinomethyl groups. The presence of these groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide typically involves several steps, starting from commercially available starting materials. One common approach is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high selectivity and yield .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phosphine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to metal centers in catalytic reactions, facilitating the formation of chiral products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide apart is its unique combination of phosphino groups and chiral centers, which provide exceptional selectivity and efficiency in catalytic and biochemical applications. Its ability to form stable complexes with metals and its high enantioselectivity make it a valuable tool in both research and industrial settings .

Properties

Molecular Formula

C31H44N2OP2

Molecular Weight

522.6 g/mol

IUPAC Name

(2S,4S)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide

InChI

InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m0/s1

InChI Key

BREAVWOTKQHAAN-QCDSWUKFSA-N

Isomeric SMILES

CNC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

SMILES

CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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